molecular formula C16H18N2O2S B4840213 2-[(2-methoxyethyl)thio]-N-(3-pyridinylmethyl)benzamide

2-[(2-methoxyethyl)thio]-N-(3-pyridinylmethyl)benzamide

Cat. No. B4840213
M. Wt: 302.4 g/mol
InChI Key: ZKPFJXCJALFYFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-methoxyethyl)thio]-N-(3-pyridinylmethyl)benzamide, commonly known as MPTP, is a chemical compound that has been extensively studied for its potential use in scientific research. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra region of the brain, leading to symptoms similar to Parkinson's disease in humans.

Mechanism of Action

MPTP is metabolized by monoamine oxidase B (MAO-B) in the brain to form 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons via the dopamine transporter. Once inside the neuron, MPP+ disrupts mitochondrial function, leading to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects
MPTP-induced neurotoxicity leads to a decrease in dopamine levels in the brain, resulting in motor deficits similar to those observed in Parkinson's disease. MPTP also causes changes in other neurotransmitter systems, including norepinephrine and serotonin, which may contribute to the cognitive and affective symptoms of the disease.

Advantages and Limitations for Lab Experiments

MPTP is a well-established model of Parkinson's disease that has been extensively studied in animal models. Its selective destruction of dopaminergic neurons in the substantia nigra region of the brain makes it an ideal tool for studying the underlying mechanisms of the disease. However, MPTP-induced neurotoxicity is acute and irreversible, making it difficult to study the long-term effects of the disease.

Future Directions

Future research on MPTP should focus on developing new animal models that more closely mimic the chronic and progressive nature of Parkinson's disease. Additionally, new treatments for the disease should be tested in animal models using MPTP-induced neurotoxicity to ensure their efficacy and safety before human trials. Finally, new techniques for delivering MPTP to specific brain regions should be developed to allow for more precise and targeted studies of the disease.

Scientific Research Applications

MPTP is widely used in scientific research to induce Parkinson's disease-like symptoms in animal models. The selective destruction of dopaminergic neurons in the substantia nigra region of the brain by MPTP makes it an ideal tool for studying the underlying mechanisms of Parkinson's disease and for testing potential treatments for the disease.

properties

IUPAC Name

2-(2-methoxyethylsulfanyl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-20-9-10-21-15-7-3-2-6-14(15)16(19)18-12-13-5-4-8-17-11-13/h2-8,11H,9-10,12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPFJXCJALFYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCSC1=CC=CC=C1C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807956
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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